molecular formula C17H19ClN2OS B5090103 1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine

1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine

Cat. No. B5090103
M. Wt: 334.9 g/mol
InChI Key: YQQYDZQHUVZHRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine, also known as CTMP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first discovered in 2003 and has since gained attention due to its potential therapeutic applications. CTMP is a potent inhibitor of dopamine and norepinephrine reuptake, which makes it a promising candidate for the treatment of various psychiatric disorders.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine is based on its ability to inhibit the reuptake of dopamine and norepinephrine. This leads to an increase in the extracellular levels of these neurotransmitters, which can activate their respective receptors in the brain. The activation of dopamine receptors is associated with improvements in cognitive function, motivation, and mood, while the activation of norepinephrine receptors is linked to improvements in attention and alertness.
Biochemical and Physiological Effects
1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine inhibits the reuptake of dopamine and norepinephrine with high potency and selectivity. In vivo studies have shown that 1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine increases the extracellular levels of dopamine and norepinephrine in the brain, which is associated with improvements in cognitive function, motivation, and mood. 1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine has also been shown to increase heart rate and blood pressure, which is consistent with its ability to activate the sympathetic nervous system.

Advantages and Limitations for Lab Experiments

1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine has several advantages for lab experiments. It is a potent inhibitor of dopamine and norepinephrine reuptake, which makes it a useful tool for studying the role of these neurotransmitters in various physiological and behavioral processes. 1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine is also relatively easy to synthesize, which makes it readily available for research purposes. However, 1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to maintain stable levels in vivo. Additionally, 1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine has a high potential for abuse, which can limit its use in certain research settings.

Future Directions

There are several future directions for research on 1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine. One area of interest is the development of 1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine analogs with improved pharmacokinetic properties. This could include compounds with longer half-lives or increased selectivity for dopamine or norepinephrine transporters. Another area of interest is the investigation of 1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine as a potential treatment for other psychiatric disorders, such as schizophrenia or bipolar disorder. Finally, there is a need for further research on the safety and efficacy of 1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine in humans, particularly with regards to its potential for abuse.

Synthesis Methods

The synthesis of 1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine involves a multi-step process that starts with the reaction of 4-chlorobenzyl chloride and piperazine in the presence of a base. This results in the formation of 4-chlorobenzylpiperazine, which is then reacted with 5-methyl-3-thiophenecarboxylic acid to produce 1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine. The final product is purified by column chromatography and recrystallization. The overall yield of the synthesis is around 40%.

Scientific Research Applications

1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine has been studied extensively in vitro and in vivo for its potential therapeutic applications. It has been shown to have a high affinity for the dopamine and norepinephrine transporters, which makes it a potent inhibitor of their reuptake. This leads to an increase in the extracellular levels of dopamine and norepinephrine, which has been linked to improvements in cognitive function, motivation, and mood. 1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine has also been studied for its potential use as a treatment for ADHD, depression, and addiction.

properties

IUPAC Name

[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c1-13-10-15(12-22-13)17(21)20-8-6-19(7-9-20)11-14-2-4-16(18)5-3-14/h2-5,10,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQYDZQHUVZHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Chlorobenzyl)piperazin-1-yl](5-methylthiophen-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.